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2-Amino-3-hydroxy-3-

methylbutanoic acid

Cat. No.: B7902208 Get Quote

An In-depth Technical Guide to 2-Amino-3-hydroxy-3-methylbutanoic Acid: Structure,

Properties, and Applications

Introduction
2-Amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic α-amino acid

characterized by a tertiary alcohol functional group. Unlike the 20 common amino acids, it is not

incorporated into proteins during ribosomal translation. However, its unique structural features,

particularly its two chiral centers, make it a molecule of significant interest to researchers in

organic synthesis, biochemistry, and drug development. Its structural rigidity and defined

stereochemistry render it a valuable chiral building block for the synthesis of complex

pharmaceutical compounds and natural product analogs.

This technical guide provides a comprehensive overview of 2-Amino-3-hydroxy-3-
methylbutanoic acid, intended for researchers, scientists, and drug development

professionals. We will delve into its molecular structure and stereoisomerism, detail its

physicochemical and spectroscopic properties, present a representative synthetic protocol with

mechanistic insights, and explore its biological significance and applications in the

pharmaceutical industry.

Section 1: Molecular Structure and Stereochemistry
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The fundamental structure of 2-Amino-3-hydroxy-3-methylbutanoic acid consists of a five-

carbon backbone. The IUPAC name precisely describes its features: a butanoic acid with an

amino group at the α-carbon (C2) and a hydroxyl group and a methyl group at the β-carbon

(C3). The presence of two stereocenters at C2 and C3 gives rise to four possible

stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) isomers are

enantiomers of each other, as are the (2S,3R) and (2R,3S) isomers. The relationship between

a member of the first pair and a member of the second pair is diastereomeric.[1] This

stereochemical diversity is crucial, as the biological activity and synthetic utility of each isomer

can vary significantly.

Caption: 2D representation of (2S,3S)-2-Amino-3-hydroxy-3-methylbutanoic acid.

Structural Identifiers
The various stereoisomers are distinguished by unique identifiers, which are critical for

sourcing and regulatory purposes.

Identifier

(S)-(+)-2-Amino-3-
hydroxy-3-
methylbutanoic
acid

(R)-2-Amino-3-
hydroxy-3-
methylbutanoic
acid

(2R,3S)-2-amino-3-
hydroxy-2-
methylbutanoic
acid

IUPAC Name

(2S)-2-amino-3-

hydroxy-3-

methylbutanoic acid[2]

(2R)-2-amino-3-

hydroxy-3-

methylbutanoic acid

(2R,3S)-2-amino-3-

hydroxy-2-

methylbutanoic acid[3]

CAS Number 2280-27-5[2][4] 2280-28-6[5][6][7] 127060-92-8[3]

Molecular Formula C₅H₁₁NO₃[2][4][8] C₅H₁₁NO₃[7] C₅H₁₁NO₃[3]

Molecular Weight 133.15 g/mol [3][4] 133.15 g/mol [6][9] 133.15 g/mol [3]

SMILES
CC(C)(O)--INVALID-

LINK--C(O)=O[2]

CC(C)(O)--INVALID-

LINK--C(=O)O

C--INVALID-LINK--

(C(=O)O)N">C@@H

O[3]

InChI Key
LDRFQSZFVGJGGP-

GSVOUGTGSA-N[2]

LDRFQSZFVGJGGP-

VKHMYHEASA-N

NWZTXAMTDLRLFP-

WVZVXSGGSA-N[3]
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Section 2: Physicochemical and Spectroscopic
Properties
The physical and spectroscopic properties of 2-Amino-3-hydroxy-3-methylbutanoic acid are

fundamental to its handling, characterization, and quality control in a research setting.

Physicochemical Data
Property Value Source

Appearance
White powder or crystalline

solid.
[2][7]

Melting Point
200-202 °C (for the (R)-

isomer).[6]
[6]

Optical Rotation
+11° to +14° (c=2, 6 N HCl) for

the (S)-isomer.[2]
[2]

Solubility Soluble in water. [10]

Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and

purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-

equivalent methyl groups as singlets or doublets depending on the solvent and pH. The

proton at the C2 alpha-carbon will appear as a singlet, and the protons of the amine and

hydroxyl groups will be visible as broad singlets, with their chemical shifts being highly

dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the

carboxyl carbon, the two alpha-carbons (C2 and C3), and the two methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups.[11]
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A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the

O-H stretch of the carboxylic acid.

Another broad band around 3200-3500 cm⁻¹ corresponds to the O-H stretch of the tertiary

alcohol and the N-H stretch of the primary amine.

A strong, sharp absorption peak will be present around 1700-1725 cm⁻¹ due to the C=O

stretch of the carboxyl group.[11]

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show

fragmentation patterns corresponding to the loss of water (H₂O), the carboxyl group

(COOH), and cleavage of the C2-C3 bond. The exact mass can be used to confirm the

elemental composition.[12]

Section 3: Synthesis and Manufacturing
The synthesis of 2-Amino-3-hydroxy-3-methylbutanoic acid, particularly in a

stereochemically pure form, is a non-trivial task that underscores the importance of modern

asymmetric synthesis techniques. While racemic mixtures can be prepared through methods

like the Strecker synthesis starting from 3-hydroxy-3-methyl-2-butanone, obtaining single

stereoisomers requires more sophisticated approaches.

One authoritative strategy involves the stereospecific synthesis from chiral precursors derived

from carbohydrates, which provides excellent control over the stereochemistry at both C2 and

C3.[13]

Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis of a

specific stereoisomer, emphasizing the critical stages of establishing chirality.

Chiral Pool Precursor
(e.g., from Sugar)

Protecting Group
Chemistry

Epoxide Formation
(Inversion/Retention of Stereochemistry)

Regio- and Stereoselective
Ring Opening (e.g., with Azide)

Reduction of Azide
to Amine

Deprotection &
Oxidation to Carboxylic Acid

Final Product
(Single Stereoisomer)

Click to download full resolution via product page

Caption: Workflow for stereoselective synthesis from a chiral pool starting material.
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Step-by-Step Protocol: Asymmetric Synthesis
(Conceptual)
This protocol outlines the key transformations required. The choice of reagents and conditions

is paramount for achieving high stereoselectivity and yield.

Starting Material Selection: Begin with a readily available chiral molecule, such as D-gulonic

acid γ-lactone, where the stereochemistry of some carbons can be used to direct the

synthesis of the desired product stereoisomer.[13]

Functional Group Manipulation: Protect existing hydroxyl and carboxyl groups to prevent

unwanted side reactions in subsequent steps. This choice is critical; for instance, acetonide

protection of diols is common.

Introduction of the C3 Stereocenter: Convert a hydroxyl group into a good leaving group

(e.g., tosylate or mesylate) and perform an SN2 reaction to form an epoxide. This step often

proceeds with an inversion of stereochemistry, allowing for precise control.

Introduction of the Amino Group Precursor: The epoxide is then opened with a nitrogen

nucleophile, such as sodium azide. The regioselectivity of this ring-opening is crucial and is

dictated by steric and electronic factors. This step establishes the stereochemistry at the C2

position.

Conversion to the Amino Acid: The azide is reduced to a primary amine (e.g., via catalytic

hydrogenation). The protecting groups are then removed, and the primary alcohol is oxidized

to the carboxylic acid to yield the final product.

Purification: The final compound is purified using techniques such as recrystallization or ion-

exchange chromatography to yield the enantiomerically pure amino acid.

The rationale for this multi-step, stereocontrolled approach is the necessity of building the

molecule with precise three-dimensional architecture, which is impossible to achieve with

simpler, non-stereoselective methods. Each step is designed to set or preserve a specific

stereocenter.[13]
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Section 4: Biological Significance and Applications
in Drug Development
While not a building block of proteins, 2-Amino-3-hydroxy-3-methylbutanoic acid and its

close analogs are relevant in metabolic processes and have found significant use as

intermediates in the synthesis of therapeutics.

Metabolic Relevance
Analogs such as 2-hydroxy-3-methylbutanoic acid are known intermediates in the catabolism of

the essential branched-chain amino acid (BCAA), valine.[14] Dysregulation of BCAA

metabolism is linked to several metabolic disorders, making the study of its intermediates

clinically relevant.[14] These metabolites can serve as biomarkers for certain genetic metabolic

diseases.[15]

Valine Catabolic Pathway

L-Valine

α-Ketoisovalerate

Transamination

2-Hydroxy-3-methylbutanoic acid

Reduction

Further Mitochondrial
Metabolism

Oxidative
Decarboxylation

Click to download full resolution via product page

Caption: Simplified metabolic context of 2-hydroxy-3-methylbutanoic acid in valine catabolism.
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Applications in Drug Development
The primary utility of 2-Amino-3-hydroxy-3-methylbutanoic acid in the pharmaceutical

industry is as a specialized chiral building block.

Antibiotic Synthesis: Certain stereoisomers are key intermediates in the industrial production

of carbapenem and penem antibiotics.[16] These potent, broad-spectrum antibiotics require

a specific stereochemical configuration for their antibacterial activity, and using a pre-formed

chiral intermediate like 2-Amino-3-hydroxy-3-methylbutanoic acid greatly simplifies the

total synthesis.

Prodrug Design: Amino acids are increasingly used as promoieties in prodrug design to

enhance the pharmaceutical properties of a parent drug.[17] By attaching a drug to an amino

acid, it may be possible to hijack natural amino acid transporters to improve absorption,

distribution, and cellular uptake.[17][18] The unique structure of 2-Amino-3-hydroxy-3-
methylbutanoic acid offers a scaffold that can be explored for creating novel prodrugs with

improved stability and targeted delivery.[19]

Conclusion
2-Amino-3-hydroxy-3-methylbutanoic acid stands as a compelling example of a non-

proteinogenic amino acid with significant synthetic and potential therapeutic value. Its well-

defined stereochemistry makes it an indispensable chiral building block for constructing

complex, biologically active molecules, most notably in the antibiotic field. A thorough

understanding of its structure, properties, and stereoselective synthesis is crucial for leveraging

its full potential. As drug development continues to demand more sophisticated and precisely

engineered molecules, the role of specialized amino acids like this one is set to expand,

offering new avenues for creating the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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